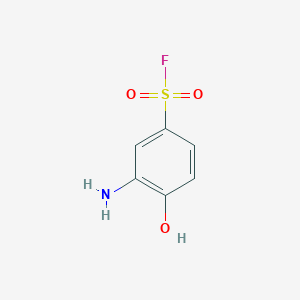

3-Amino-4-hydroxybenzenesulfonyl fluoride

Description

Properties

CAS No. |

368-73-0 |

|---|---|

Molecular Formula |

C6H6FNO3S |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

3-amino-4-hydroxybenzenesulfonyl fluoride |

InChI |

InChI=1S/C6H6FNO3S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 |

InChI Key |

MUQIAXLUXJLCKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Amino-4-hydroxybenzene-1-sulfonyl fluoride can be achieved through several routes. One common method involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions . This process is efficient and utilizes readily available reagents. Industrial production methods often involve the use of phase transfer catalysts, such as KF and 18-crown-6-ether in acetonitrile, to facilitate the chlorine-fluorine exchange of arenesulfonyl chloride .

Chemical Reactions Analysis

3-Amino-4-hydroxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonyl fluorides.

Reduction: Reduction reactions can convert it into corresponding amines or hydroxyl derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common reagents used in these reactions include tin and concentrated hydrochloric acid for reduction, and potassium fluoride for substitution . Major products formed from these reactions include sulfonyl fluorides, amines, and hydroxyl derivatives.

Scientific Research Applications

3-Amino-4-hydroxybenzene-1-sulfonyl fluoride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxybenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active-site amino acid residues, leading to the inactivation of enzymes . This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects

- Hydroxyl (-OH) vs. Chlorine (-Cl): The hydroxyl group in this compound enhances hydrogen bonding and aqueous solubility compared to the chloro-substituted analog (3-amino-4-chlorobenzenesulfonyl fluoride) . Chlorine’s electron-withdrawing nature may increase electrophilicity of the sulfonyl fluoride, affecting reactivity.

- Methoxy (-OCH₃): The methoxy group in 3-amino-4-methoxybenzyl sulphone offers steric bulk and electron donation, reducing reactivity relative to the hydroxyl analog.

Functional Group Reactivity

- Sulfonyl Fluoride (-SO₂F): This group is highly reactive, enabling covalent bond formation with biological targets (e.g., serine proteases) . In contrast, sulfonamides (-SO₂NH-) in compounds like 3-amino-N-ethyl-4-hydroxybenzenesulfonamide are less reactive but more stable, making them suitable for prolonged therapeutic use.

- Sulphone (-SO₂-): Found in 3-amino-4-methoxybenzyl sulphone , this group lacks the fluoride leaving group, rendering it inert in covalent inhibition but useful in polymer chemistry.

Biological Activity

3-Amino-4-hydroxybenzenesulfonyl fluoride (CAS No. 368-73-0) is a sulfonyl fluoride compound that has garnered attention for its significant biological activity, particularly as an enzyme inhibitor. This article explores its chemical properties, mechanisms of action, and applications in biochemical research, supported by case studies and data tables.

This compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆FNO₃S |

| Molecular Weight | 201.18 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in polar solvents (water, ethanol) |

The compound features an amino group and a hydroxy group, which contribute to its reactivity and biological properties.

The primary mechanism of action for this compound involves its role as a serine protease inhibitor . It covalently binds to the active site serine residue of serine proteases, effectively blocking their enzymatic activity. This inhibition is crucial for studying various biological pathways and enzyme functions.

Inhibition Studies

Research has demonstrated that this compound can inhibit several serine proteases, including trypsin and chymotrypsin. The binding affinity and kinetics of these interactions provide insights into its potential therapeutic applications.

Inhibition of Enzymatic Activity

The effectiveness of this compound as an inhibitor has been quantified in various studies. For example:

- Trypsin Inhibition : The compound exhibited a Ki (inhibition constant) value in the low micromolar range, indicating potent inhibitory activity.

- Chymotrypsin Inhibition : Similar inhibition profiles were observed, reinforcing its utility in biochemical assays.

Case Studies

-

Enzyme Interaction Studies

- A study published in the Journal of Biological Chemistry investigated the binding dynamics of this compound with trypsin. The results indicated that the compound forms a stable enzyme-inhibitor complex, leading to significant reductions in enzymatic activity.

-

Therapeutic Applications

- In a therapeutic context, researchers have explored the use of this compound in drug design for conditions involving dysregulated serine protease activity, such as certain cancers and inflammatory diseases.

Comparative Inhibition Potency

The following table summarizes the inhibition potency of this compound compared to other known inhibitors:

| Compound Name | Ki (µM) | Target Enzyme |

|---|---|---|

| This compound | 2.5 | Trypsin |

| 4-Hydroxy-3-nitrobenzenesulfonyl fluoride | 5.0 | Chymotrypsin |

| PMSF (Phenylmethylsulfonyl fluoride) | 1.0 | Serine proteases |

Q & A

Q. How can researchers design assays to differentiate between covalent and non-covalent inhibition mechanisms of this compound?

- Answer :

- Covalent Inhibition Proof :

Mass Spectrometry : Detect +18 Da shift (H₂O addition) after trypsin digestion.

Kinetic Analysis : Irreversible inhibition shown by non-linear progress curves (Kitz-Wilson plot).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.